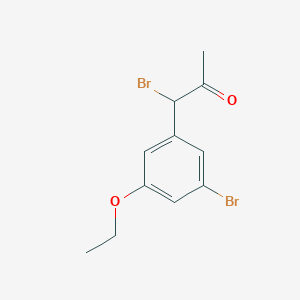
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one is an organobromine compound with the molecular formula C11H12Br2O2 It is a derivative of propanone, featuring bromine and ethoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of 3-ethoxyphenylpropan-2-one. The typical synthetic route includes:
Bromination: The starting material, 3-ethoxyphenylpropan-2-one, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. This step introduces bromine atoms to the phenyl ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Reduction: Formation of 1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(3-bromo-5-ethoxyphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one involves its interaction with biological targets through its bromine and carbonyl functional groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but lacks the ethoxy substituent.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Similar structure with methyl groups instead of ethoxy and bromine substituents.
Uniqueness
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one is unique due to the presence of both bromine and ethoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H12Br2O2 |
|---|---|
Molecular Weight |
336.02 g/mol |
IUPAC Name |
1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O2/c1-3-15-10-5-8(4-9(12)6-10)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
ZUVMQNLKKKKCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















